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Compound of Interest

Compound Name: Fmoc-L-Dap(N3)-OH

Cat. No.: B557526 Get Quote

An In-Depth Technical Guide to Fmoc-L-Dap(N3)-OH for Peptide Modification

Introduction
Fmoc-L-Dap(N3)-OH, also known by its systematic IUPAC name (2S)-3-azido-2-({[(9H-fluoren-

9-yl)methoxy]carbonyl}amino)propanoic acid, is a cornerstone building block for modern

peptide chemistry and drug development.[1] It is a derivative of L-2,3-diaminopropionic acid,

where one amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc)

group, and the side-chain amino group is modified to an azide (N₃).[1] This unique orthogonal

protection scheme allows for its seamless integration into standard Fmoc-based solid-phase

peptide synthesis (SPPS), while the azide moiety serves as a bioorthogonal handle for post-

synthetic modifications.[1][2]

The primary utility of the azide group lies in its ability to undergo highly efficient and specific

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click

chemistry".[1][2][3] This reaction enables the covalent ligation of the peptide to a vast array of

alkyne-containing molecules, including fluorophores, imaging agents, cytotoxic drugs, or

polyethylene glycol (PEG) chains, with exceptional yields and under mild, aqueous conditions.

[2][3]

Core Features and Applications
The versatility of Fmoc-L-Dap(N3)-OH stems from its dual functionality. The Fmoc group

dictates its role in peptide elongation, while the azide group provides a latent reactive site for
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conjugation.

Peptide Synthesis: It serves as a standard building block in automated or manual Fmoc-

SPPS, allowing for the precise placement of an azide group at any desired position within a

peptide sequence.[1][2]

Bioconjugation and "Click Chemistry": The azide functionality is the key enabler for CuAAC

reactions. This allows for the efficient conjugation of peptides to other molecules or

biomolecules, facilitating the creation of complex architectures like antibody-drug conjugates

(ADCs), targeted imaging probes, and hydrogels.[1][2] The resulting 1,2,3-triazole linkage is

chemically robust, mimicking the geometry of a native amide bond while being resistant to

hydrolysis and enzymatic degradation.[3]

Drug Development: By enabling targeted delivery and modification, the incorporation of this

amino acid can enhance the therapeutic properties of peptides, improving their stability,

targeting, and release profiles.[4]

Chemical and Physical Properties
The fundamental properties of Fmoc-L-Dap(N3)-OH are summarized below.

Property Value

CAS Number 684270-46-0[5]

Molecular Formula C₁₈H₁₆N₄O₄[1][5]

Molecular Weight 352.34 g/mol [1][5][6]

Synonyms
Fmoc-β-azido-Ala-OH, Fmoc-L-azidoalanine,

Fmoc-Aza-OH[5][7]

Appearance White to off-white solid

Purity Typically ≥99% (HPLC)[6]

Storage Temperature 2-8°C[6]

Experimental Workflow and Visualization
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The general workflow for utilizing Fmoc-L-Dap(N3)-OH involves two main stages: peptide

synthesis and post-synthetic modification. This process is outlined in the diagram below.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

Stage 2: Cleavage & Post-Synthetic Modification

Start with Resin

Fmoc Deprotection
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Diagram 1: Overall workflow for peptide modification.

The core of the post-synthetic modification is the copper-catalyzed azide-alkyne cycloaddition

(CuAAC) reaction.
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Diagram 2: The CuAAC 'Click' Chemistry reaction.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Dap(N3)-OH via
SPPS
This protocol describes the manual coupling of Fmoc-L-Dap(N3)-OH onto a growing peptide

chain on a solid support (e.g., Rink Amide resin).

Materials:

Peptide synthesis vessel

Fmoc-protected peptide-resin

Fmoc-L-Dap(N3)-OH

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or PyBOP

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

Deprotection Solution: 20% (v/v) piperidine in DMF
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Methodology:

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for

5 minutes. Drain and repeat for an additional 15 minutes.

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times)

to remove all traces of piperidine.

Coupling Activation: In a separate vial, dissolve Fmoc-L-Dap(N3)-OH (3 eq. relative to resin

loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture

to pre-activate for 2-5 minutes.

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room

temperature for 1-2 hours.

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a

negative result indicates a complete reaction). If the test is positive, continue coupling for

another hour.

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and

DCM (3 times).

Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Post-Synthetic Modification via CuAAC
Reaction
This protocol describes the conjugation of an alkyne-modified molecule to the azide-containing

peptide in solution after cleavage from the resin.

Materials:

Lyophilized azide-functionalized peptide

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 50 mM in

water)

Solvent System: A buffered aqueous solution, such as PBS, potentially with a co-solvent like

DMSO or t-butanol to aid solubility.

Methodology:

Peptide Dissolution: Dissolve the purified, lyophilized azide-peptide in the chosen solvent

system to a final concentration of approximately 1-2 mM.

Reagent Preparation: In a microcentrifuge tube, combine the azide-peptide solution and the

alkyne-molecule (1.2-1.5 eq.).

Catalyst Premix: In a separate tube, premix the CuSO₄ solution (e.g., 0.1 eq.) and the

THPTA ligand solution (e.g., 0.5 eq.).

Reaction Initiation: Add the CuSO₄/THPTA premix to the peptide/alkyne solution. Initiate the

reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq.).

Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4

hours. Protect the reaction from light if using a light-sensitive molecule.

Monitoring: Monitor the reaction progress using LC-MS to observe the consumption of the

starting peptide and the formation of the triazole-conjugated product.

Purification: Once the reaction is complete, purify the final peptide conjugate from excess

reagents and catalyst using reverse-phase HPLC (RP-HPLC).

Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder.

Quantitative Data Summary
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The efficiency of the modification process is critical. The following table summarizes typical

quantitative parameters for the CuAAC reaction.

Parameter Typical Value / Condition Notes

Reaction Yield >95% to quantitative

The CuAAC reaction is highly

efficient, often proceeding to

completion.[8]

Reaction Time 30 minutes - 4 hours

Dependent on substrate

concentration, temperature,

and catalytic system.[9]

Temperature Room Temperature
The reaction proceeds readily

under mild ambient conditions.

pH Range 4 - 11

The reaction is tolerant of a

wide pH range, making it

suitable for biological buffers.

[3]

Reagent Equivalents
(Relative to the limiting

reagent, typically the peptide)

   Alkyne-Molecule 1.2 - 2.0 eq.
A slight excess is used to drive

the reaction to completion.[8]

   CuSO₄ 0.1 - 0.25 eq.
Catalytic amounts are

sufficient.[8]

   Ligand (e.g., THPTA) 0.5 - 1.0 eq.

Used in excess of copper to

stabilize the Cu(I) state and

accelerate the reaction.[10]

   Reductant (NaAsc) 1.0 - 5.0 eq.

Ensures the copper remains in

the active Cu(I) oxidation state.

[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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